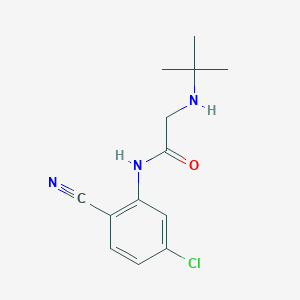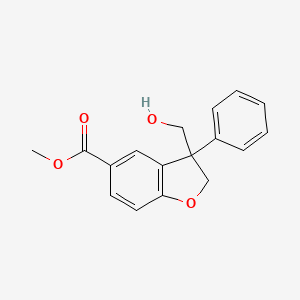
n-(Tert-butyl)-2-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(Tert-butyl)-2-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(Tert-butyl)-2-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Alkylation: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a strong base.
Acetamide formation: The final step involves the reaction of the substituted pyrazole with acetic anhydride or acetyl chloride to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
n-(Tert-butyl)-2-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetamide: can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, aryl halides, strong bases like sodium hydride (NaH).
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid and amine.
科学的研究の応用
n-(Tert-butyl)-2-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving pyrazole derivatives.
Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry: Used in the development of new materials, agrochemicals, and dyes.
作用機序
The mechanism of action of n-(Tert-butyl)-2-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group could play a role in redox reactions, while the pyrazole ring might interact with biological targets through hydrogen bonding or hydrophobic interactions.
類似化合物との比較
Similar Compounds
n-(Tert-butyl)-2-(3,5-dimethyl-1h-pyrazol-1-yl)acetamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
n-(Tert-butyl)-2-(4-nitro-1h-pyrazol-1-yl)acetamide: Lacks the methyl groups, which could affect its steric properties and interactions with biological targets.
Uniqueness
The presence of both the nitro group and the tert-butyl group in n-(Tert-butyl)-2-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetamide makes it unique compared to other pyrazole derivatives
特性
分子式 |
C11H18N4O3 |
|---|---|
分子量 |
254.29 g/mol |
IUPAC名 |
N-tert-butyl-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C11H18N4O3/c1-7-10(15(17)18)8(2)14(13-7)6-9(16)12-11(3,4)5/h6H2,1-5H3,(H,12,16) |
InChIキー |
IHBVZBKZEXXARF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1CC(=O)NC(C)(C)C)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-((S)-2,3-Dihydro-1H-inden-1-yl)-7-((4aS,6R,7aS)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14904833.png)
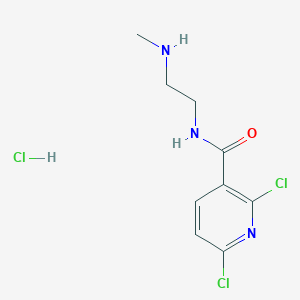

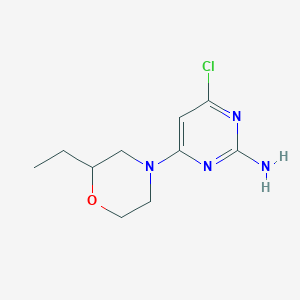
![(19S)-19-hydroxy-19-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B14904857.png)
![N-(4-chlorobenzyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B14904863.png)
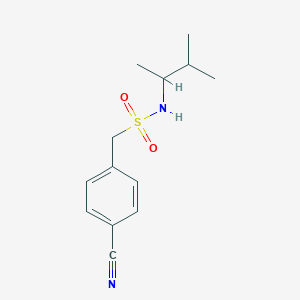
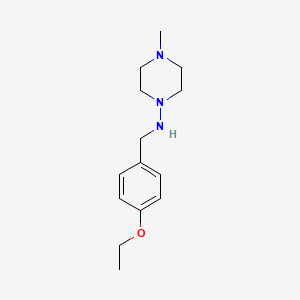
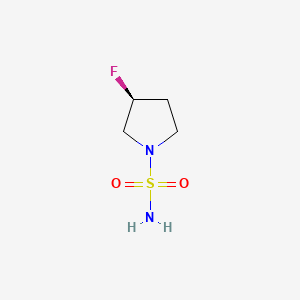
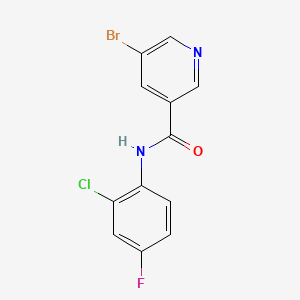

![2-(Mercaptomethyl)-1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one](/img/structure/B14904890.png)
